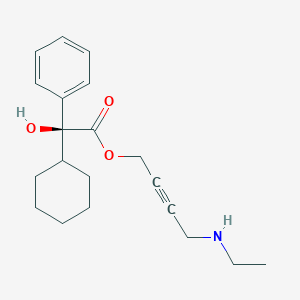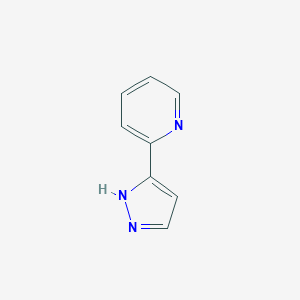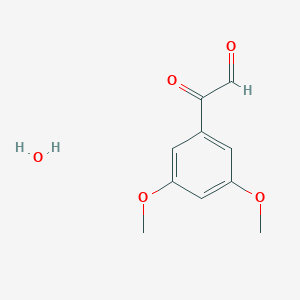![molecular formula C7H13NO3 B061970 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone CAS No. 186752-07-8](/img/structure/B61970.png)
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone, commonly known as BHA, is a chemical compound with potential applications in scientific research. It is a cyclic amine compound with a molecular formula of C8H13NO3. BHA has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
BHA exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. BHA has also been shown to scavenge free radicals, which are involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
BHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BHA has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BHA has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, BHA also has some limitations, including its limited solubility in water and its potential to interfere with some assays.
Orientations Futures
There are several future directions for the study of BHA, including the development of new drugs based on its unique properties, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials based on BHA. Additionally, further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, BHA is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA exhibits unique properties, including its anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
BHA can be synthesized using various methods, including the reaction of ethyl 2-chloroacetate with 2,4-bis(hydroxymethyl)azetidine in the presence of a base. This method results in the formation of BHA with a purity of up to 99%. Other methods of synthesis include the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroformate in the presence of a base, or the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroacetate in the presence of a catalyst.
Applications De Recherche Scientifique
BHA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, BHA has been shown to have potential applications in the development of new biomaterials, such as hydrogels and nanocomposites.
Propriétés
Numéro CAS |
186752-07-8 |
|---|---|
Nom du produit |
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3 |
Clé InChI |
MWACGOZASVGQOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1CO)CO |
SMILES canonique |
CC(=O)N1C(CC1CO)CO |
Synonymes |
2,4-Azetidinedimethanol, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




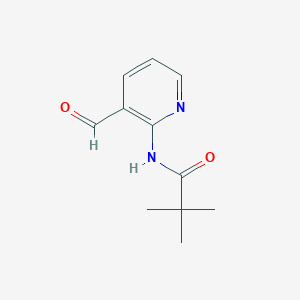
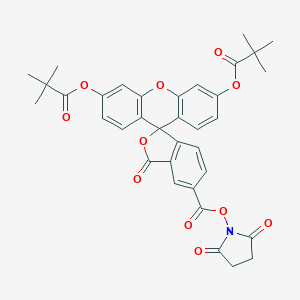
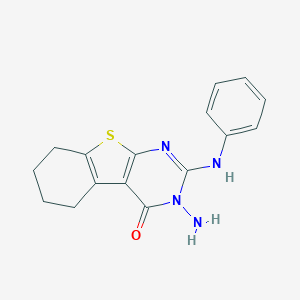
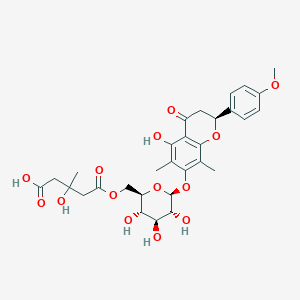
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
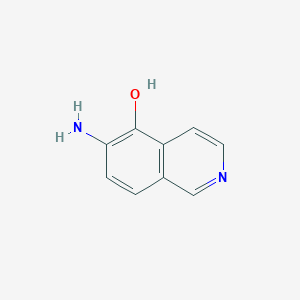
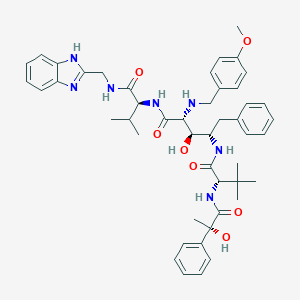
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
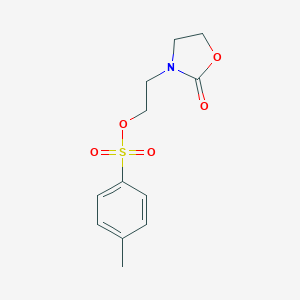
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
